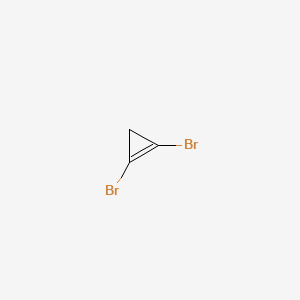![molecular formula C9H20OSSi B14328560 Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane CAS No. 98194-90-2](/img/structure/B14328560.png)
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is a specialized organosilicon compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of a trimethylsilyl group attached to a sulfanyl-substituted oxane ring, making it a versatile reagent in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable oxane derivative in the presence of a base. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkoxides, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and in the modification of biomolecules for therapeutic purposes.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect functional groups during multi-step synthesis. The sulfanyl group can participate in redox reactions and act as a nucleophile in substitution reactions.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler analog with only a trimethylsilyl group.
Bis(trimethylsilyl)sulfide: Contains two trimethylsilyl groups attached to a sulfur atom.
Tetramethylsilane: A related compound with four methyl groups attached to silicon.
Uniqueness
Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane is unique due to the presence of both the oxane ring and the sulfanyl group, which confer distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to simpler silanes.
属性
CAS 编号 |
98194-90-2 |
|---|---|
分子式 |
C9H20OSSi |
分子量 |
204.41 g/mol |
IUPAC 名称 |
trimethyl(oxan-2-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H20OSSi/c1-12(2,3)8-11-9-6-4-5-7-10-9/h9H,4-8H2,1-3H3 |
InChI 键 |
CBGNMERHCKSEBS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CSC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


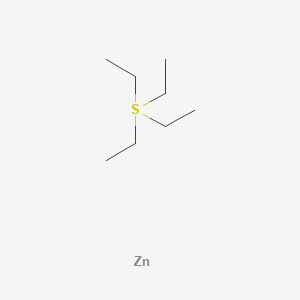
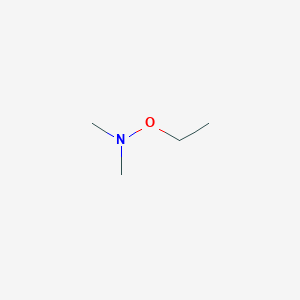
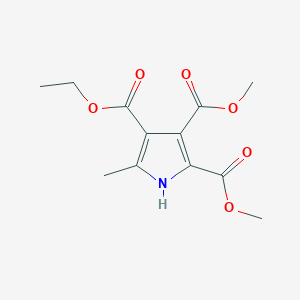
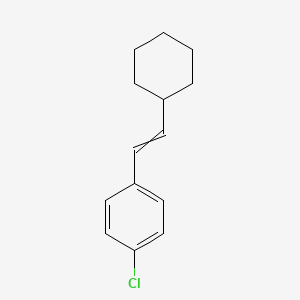

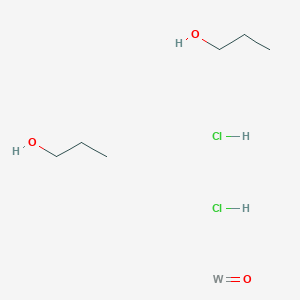
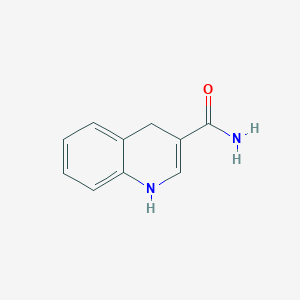
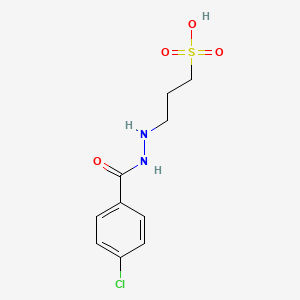
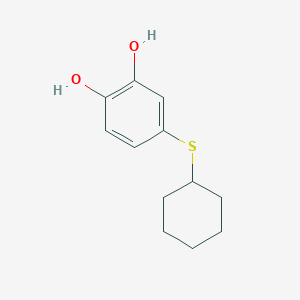

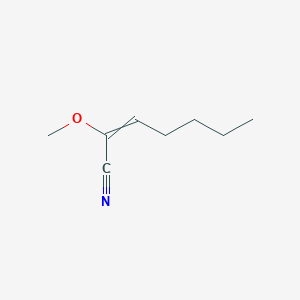
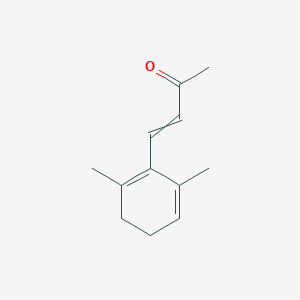
![{[(2-Chloroethenyl)oxy]methyl}benzene](/img/structure/B14328544.png)
